5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C14H10BrClN2 |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-(4-methylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10BrClN2/c1-8-2-4-9(5-3-8)14-17-12-7-10(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18) |
InChI Key |
YCBYRQCGMRFXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct halogenation using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of dehalogenated benzimidazole derivatives.
Scientific Research Applications
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of benzimidazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations:
- Solubility : The p-tolyl group in the target compound increases hydrophobicity, reducing water solubility relative to smaller substituents like methyl .
- Optical Properties : Analogs with aryl-pyrrole substituents (e.g., compound 5c in ) exhibit strong fluorescence, whereas the target compound’s halogenation may quench emission, redirecting its utility toward catalysis or pharmaceuticals .
Biological Activity
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
The synthesis of this compound typically involves the reaction of various substituted anilines with appropriate halogenated benzimidazole derivatives. The methods often utilize transition metal catalysis to facilitate the formation of the desired heterocyclic structure.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, the compound this compound has been evaluated for its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives range from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
- Biofilm Inhibition : These compounds also show promising results in inhibiting biofilm formation, particularly against Staphylococcus aureus and Escherichia coli, which is crucial in preventing chronic infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| This compound | Escherichia coli | 8 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. The compound under review has shown promising results in various cancer cell lines.
- Cell Lines Tested : Studies have included MCF7 (breast cancer) and HL-60 (leukemia) cell lines.
- IC50 Values : The IC50 values for the compound indicate effective cytotoxicity, with values reported as low as 3 µM in certain studies .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3 |
| HL-60 | 5 |
The biological activity of benzimidazole derivatives can be attributed to their ability to interact with biological targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions disrupt essential cellular processes, leading to cell death in pathogens and cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus, outperforming traditional antibiotics such as Ciprofloxacin .
- Anticancer Screening : Another investigation focused on the anticancer properties of this compound, revealing that it effectively inhibited cell proliferation in breast cancer cells with a notable reduction in viability at low concentrations .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole, and how do reaction conditions impact yield?
- Methodology :
- Photochemical synthesis using W–ZnO@NH2–CBB as a catalyst achieves high yields (e.g., 86% for analogous compounds) under mild conditions (room temperature, ethanol solvent) .
- One-pot condensation with lanthanum chloride (LaCl₃) as a catalyst is effective for benzimidazole derivatives, requiring 2-4 hours at 80°C in ethanol .
- Optimization : Monitor reaction progress via TLC (Rf ~0.65–0.83 for similar derivatives) and purify via column chromatography using ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Characterization workflow :
- FTIR : Identify key functional groups:
- C=N stretching (1611–1618 cm⁻¹ for imidazole ring).
- C-Br (590–592 cm⁻¹) and C-Cl (745 cm⁻¹) vibrations .
- ¹H NMR : Expect aromatic protons at δ 7.15–8.35 ppm (integration matches substituents) and methyl groups (p-tolyl) at δ 2.37–2.64 ppm .
- HRMS : Confirm molecular ion peaks (e.g., m/z 306.9633 for bromo/chloro analogs) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Protocol :
- DFT : Optimize geometry using B3LYP/6-31G* to calculate electronic properties (e.g., HOMO-LUMO gaps) and stability .
- Molecular docking : Dock into EGFR (PDB: 1M17) using AutoDock Vina. Key interactions include halogen bonds (Br/Cl with Lys745) and π-π stacking (p-tolyl with Phe723) .
- ADMET prediction : Use SwissADME to assess logP (~3.5, moderate lipophilicity) and CYP2D6 inhibition risk .
Q. What structural modifications enhance the anticancer or antimicrobial activity of benzimidazole derivatives?
- SAR insights :
- Halogen positioning : 5-Bromo and 7-chloro substituents improve DNA intercalation and topoisomerase inhibition compared to non-halogenated analogs .
- p-Tolyl group : Enhances hydrophobic interactions in kinase binding pockets (e.g., EGFR) .
- Antimicrobial optimization : Analogous compounds with 4-chlorophenyl or 4-bromophenyl substituents show MIC values <10 µM against S. aureus .
Q. How can crystallography tools (e.g., SHELX, ORTEP) resolve structural ambiguities in benzimidazole derivatives?
- Workflow :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- SHELXL refinement : Apply TWIN/BASF commands for twinned data. R1 values <0.05 indicate high precision .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder (e.g., methyl/p-tolyl rotamers) .
Q. How to address contradictions in cytotoxicity data for halogenated benzimidazoles across studies?
- Analysis framework :
- Experimental variables : Compare cell lines (e.g., MCF-7 vs. HepG2), assay protocols (MTT vs. SRB), and compound purity (HPLC >95% required) .
- Solubility factors : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity artifacts .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to confirm significance .
Methodological Challenges
Q. How to optimize reaction conditions when scaling up synthesis?
- Key parameters :
- Catalyst loading : Reduce W–ZnO@NH2–CBB from 10 mol% to 5 mol% for cost efficiency without compromising yield (>80%) .
- Solvent choice : Ethanol outperforms DMF in reducing byproducts (e.g., dimerization) for halogenated derivatives .
- Temperature control : Maintain 80°C ±2°C to prevent decomposition of bromo/chloro intermediates .
Q. What precautions are critical for handling hygroscopic or light-sensitive intermediates?
- Best practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
